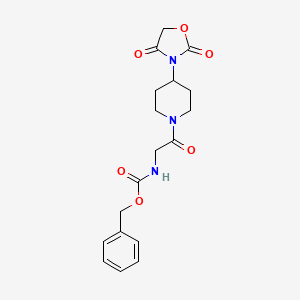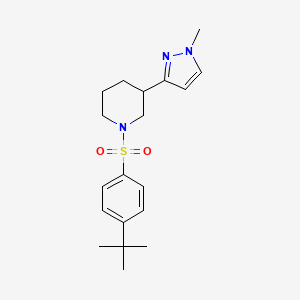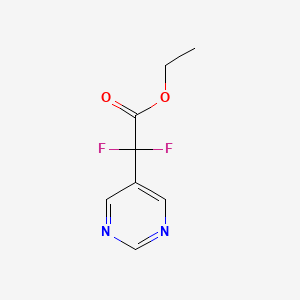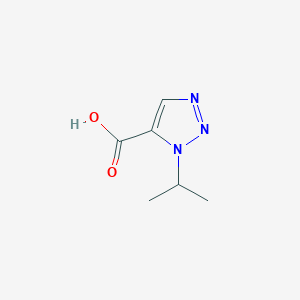
6-Benzylpyridin-3-amine
説明
Synthesis Analysis
The synthesis of 6-Benzylpyridin-3-amine and related compounds typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki cross-coupling, with various halogenated aromatics and heteroaromatics bearing a primary amine group. These methods allow for the efficient synthesis of amino-substituted arylpyridines without the need for protection/deprotection steps, showcasing the compound's accessibility for further chemical modifications (Thompson et al., 2005).
Molecular Structure Analysis
The molecular structure of derivatives of 6-Benzylpyridin-3-amine, such as those obtained through synthesis methods involving carbon disulfide or benzyl bromide, can be characterized by various spectroscopic techniques, including NMR, UV-Vis, and FTIR spectroscopy, as well as X-ray crystallography. These techniques provide insights into the compound's structural features, including its conformation and the electronic environment of its functional groups (Hwang et al., 2006).
Chemical Reactions and Properties
6-Benzylpyridin-3-amine undergoes various chemical reactions, including nucleophilic substitution and cyclization, to form a wide array of heterocyclic compounds. These reactions are facilitated by the compound's nucleophilic amine group and its ability to form stable intermediates with electrophiles. Additionally, the compound's reactivity can be further explored through reactions such as the Buchwald-Hartwig amination and Suzuki cross-coupling, enabling the introduction of various substituents to its pyridine ring (Kato et al., 2002).
Physical Properties Analysis
The physical properties of 6-Benzylpyridin-3-amine, such as its solubility, melting point, and crystalline structure, can significantly influence its applications in chemical synthesis and pharmaceutical development. These properties are determined by the compound's molecular structure and can be modified through functionalization or the introduction of substituents at various positions on the pyridine ring (Odell et al., 2007).
Chemical Properties Analysis
The chemical properties of 6-Benzylpyridin-3-amine, including its reactivity, stability, and potential as a ligand in metal-catalyzed reactions, are critical for its utility in organic synthesis and medicinal chemistry. Its ability to participate in diverse chemical reactions makes it a valuable intermediate for the synthesis of complex molecules and the exploration of new chemical transformations (Liu et al., 2013).
科学的研究の応用
Mechanism of Amines in Reduction Processes
- A study by Ohno, Ushida, and Oka (1984) examined how amines reduce 1-benzyl-3-carbamoylpyridinium ion (BNA+) into 1-benzyl-1,4-dihydronicotinamide (BNAH) in aqueous solutions. This work elucidated the mechanism of reduction and investigated the selectivity of nucleophilic attack on pyridinium salts, offering insights into the applications of amines like 6-Benzylpyridin-3-amine in chemical reduction processes (Ohno, Ushida, & Oka, 1984).
Synthesis of Bioactive Compounds
- Bolliger, Oberholzer, and Frech (2011) highlighted the importance of 2-aminopyridines, which are structurally related to 6-Benzylpyridin-3-amine, in synthesizing bioactive natural products and organic materials. Their research underscores the utility of aminopyridines in creating medicinally significant compounds (Bolliger, Oberholzer, & Frech, 2011).
Catalysis in Organic Synthesis
- Iovel', Golomba, and colleagues (2002) studied the condensation reactions involving aminopyridines, leading to pyridyl-pyridyl azomethines and aminals. This research shows the role of amines like 6-Benzylpyridin-3-amine in catalyzing important reactions in organic synthesis (Iovel' et al., 2002).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Omae (2017) discussed the application of cyclometalated six-membered ring products, including compounds like 6-Benzylpyridin-3-amine, in the production of OLEDs. This research demonstrates the potential use of these compounds in advanced electronic applications (Omae, 2017).
Synthesis of Antihypertensive Agents
- Bennett, Blankley, Fleming, Smith, and Tessman (1981) researched the synthesis of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which have significant antihypertensive activities. This indicates the potential of 6-Benzylpyridin-3-amine derivatives in medical applications, particularly in cardiovascular health (Bennett et al., 1981).
Anti-inflammatory and Antimicrobial Applications
- Kumar, Chauhan, and Drabu (2011) synthesized new derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine and evaluated their anti-inflammatory and antimicrobial activities. This research suggests the relevance of 6-Benzylpyridin-3-amine derivatives in developing new pharmaceuticals (Kumar, Chauhan, & Drabu, 2011).
作用機序
Target of Action
Similar compounds have been known to target enzymes like beta-secretase 1 . The role of such targets usually involves key biochemical pathways and cellular processes.
Mode of Action
This could involve binding to the target, altering its function, and triggering downstream effects .
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to downstream effects
Pharmacokinetics
Some properties have been predicted for this compound . It is suggested to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Based on its potential targets and mode of action, it could induce changes in cellular processes and biochemical pathways .
Action Environment
The action, efficacy, and stability of 6-Benzylpyridin-3-amine could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and specific conditions within the body . For instance, its high gastrointestinal absorption suggests that it could be taken orally, but the presence of food or other drugs could potentially affect its absorption .
特性
IUPAC Name |
6-benzylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGFOCDBAMBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)


![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)
![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)




![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)
![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)
